molecular formula C4H8O2 B11925060 2-Methyloxetan-3-ol,trans-

2-Methyloxetan-3-ol,trans-

Cat. No.: B11925060
M. Wt: 88.11 g/mol
InChI Key: KHCRYZBFFWBCMJ-DMTCNVIQSA-N
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Description

Significance of Oxetane (B1205548) Ring Systems in Contemporary Chemical Research

The oxetane ring, a four-membered ether, has garnered considerable attention in modern chemical research, particularly in medicinal chemistry. acs.orgresearchgate.net Its unique combination of properties makes it an attractive motif for drug discovery and development. nih.gov Oxetanes are recognized for their ability to influence key physicochemical characteristics of molecules. acs.org They can enhance aqueous solubility, a critical factor for drug delivery, and improve metabolic stability, leading to longer-lasting therapeutic effects. nih.govbeilstein-journals.org

The incorporation of an oxetane moiety can also impact the lipophilicity and basicity of a compound. acs.org Notably, the oxetane ring is considered a bioisostere of the carbonyl and gem-dimethyl groups, meaning it can replace these common functional groups while maintaining or improving biological activity. beilstein-journals.org This substitution can lead to more favorable drug-like properties and offers advantages in securing intellectual property. acs.org The strained nature of the four-membered ring also makes oxetanes valuable synthetic intermediates, prone to ring-opening reactions that allow for the construction of more complex molecules. acs.orgresearchgate.net

The significance of oxetanes is further underscored by their presence in biologically active natural products, the most famous of which is the anticancer drug paclitaxel (B517696) (Taxol). acs.orgnih.gov The oxetane ring in paclitaxel is crucial for its biological function. acs.org This has spurred further investigation into the synthesis and application of novel oxetane derivatives. acs.orgresearchgate.net

Stereochemical Considerations and Nomenclatural Specificity for trans-2-Methyloxetan-3-ol

The nomenclature and stereochemistry of substituted oxetanes are critical for defining their specific structure and properties. For 2-Methyloxetan-3-ol, two stereogenic centers exist at positions 2 and 3 of the oxetane ring. This gives rise to stereoisomers, which are molecules with the same connectivity but different spatial arrangements of atoms. wizeprep.com

The terms cis and trans are used to describe the relative orientation of substituents on the oxetane ring. In the case of trans-2-Methyloxetan-3-ol, the methyl group at position 2 and the hydroxyl group at position 3 are on opposite sides of the plane of the ring. Conversely, in the cis isomer, these groups would be on the same side. nih.gov

The IUPAC (International Union of Pure and Applied Chemistry) system provides a more rigorous method for describing stereochemistry using the Cahn-Ingold-Prelog (CIP) priority rules to assign an R or S configuration to each chiral center. wizeprep.com The full IUPAC name for a specific enantiomer of trans-2-Methyloxetan-3-ol would therefore include these designations, for example, (2R,3R)-2-Methyloxetan-3-ol or (2S,3S)-2-Methyloxetan-3-ol. The trans relationship arises from the like configurations (R,R or S,S) at the C2 and C3 positions.

Table 1: Properties of trans-2-Methyloxetan-3-ol

PropertyValue
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol cymitquimica.com
Appearance Not specified
CAS Number 126822-49-9 cymitquimica.com

Positioning of trans-2-Methyloxetan-3-ol within the Context of Chiral Oxetane Chemistry

The synthesis of chiral, non-racemic oxetanes is a significant area of research within organic chemistry. The development of methods to control the stereochemistry of these molecules is crucial for their application in areas such as asymmetric synthesis and medicinal chemistry. researchgate.netnih.gov

trans-2-Methyloxetan-3-ol is a valuable building block in this field. Its stereodefined structure allows for the synthesis of more complex chiral molecules. The hydroxyl group provides a handle for further functionalization, while the methyl group influences the stereochemical outcome of subsequent reactions.

Several strategies have been developed for the enantioselective synthesis of oxetanes. These include the enantioselective reduction of β-halo ketones followed by cyclization, and photochemical methods like the Paternò-Büchi reaction. acs.orgresearchgate.net The synthesis of chiral α-stereogenic oxetanols can also be achieved through iridium-catalyzed reductive coupling of allylic acetates with oxetanones. nih.gov

Recent research has also led to the isolation of trans-2-Methyloxetan-3-ol from natural sources, specifically from the hydrosol of Cinnamomum osmophloeum. nih.govnchu.edu.tw This discovery is noteworthy as it was previously only known as a synthetic intermediate. nih.govresearchgate.net

Table 2: Spectroscopic Data for trans-2-Methyloxetan-3-ol

NucleusChemical Shift (δ) in D₂O nih.gov
¹H NMR 1.34 (3H, d, J = 6.8, 3 Hz)
3.73 (1H, dd, J = 12.0, 5.6 Hz)
3.82 (1H, dd, J = 12.0, 5.6 Hz)
4.11 (1H, m)
4.14 (1H, m)
¹³C NMR Data not available in the provided search results.

The study of chiral oxetanes like trans-2-Methyloxetan-3-ol continues to be an active area of research, driven by the unique properties and potential applications of these fascinating molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

(2R,3S)-2-methyloxetan-3-ol

InChI

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4+/m1/s1

InChI Key

KHCRYZBFFWBCMJ-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1[C@H](CO1)O

Canonical SMILES

CC1C(CO1)O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2 Methyloxetanyl Radical Intermediates

Bimolecular Reactions with Oxidants (e.g., Molecular Oxygen) and Formation of Peroxy Radicals ,,

In an aerobic environment, the 2-methyloxetan-3-yl radical can react rapidly with molecular oxygen (O2). This bimolecular reaction is often in direct competition with the unimolecular ring-opening described above. The addition of O2 is a barrierless, diffusion-controlled process that forms a 2-methyloxetanylperoxy radical (ROO•).

The initial H-abstraction from trans-2-methyloxetan-3-ol produces a chiral radical center at C3. The subsequent addition of O2 can occur from two different faces relative to the ring, leading to the formation of two distinct diastereomers of the 2-methyloxetanylperoxy radical. The stereochemical relationship between the peroxy group, the methyl group, and the hydroxyl group is fixed in these diastereomers and critically influences their subsequent reactivity .

The fate of these peroxy radicals is governed by a complex network of reactions, including intramolecular H-shifts that are highly sensitive to stereochemistry. A key pathway is the 1,5-H shift from the C2-hydrogen to the terminal oxygen of the peroxy group. The rate of this reaction depends on the dihedral angle between the C2-H bond and the O-O bond, as dictated by the conformation of the ring. One diastereomer may adopt a conformation that is highly favorable for this H-shift (presenting a near-linear O-O-H-C arrangement), while the other diastereomer is conformationally constrained in a way that disfavors it . This stereospecificity leads to different product distributions from each peroxy radical isomer, with potential products including hydroperoxy-substituted oxetanes and ring-opened hydroperoxy aldehydes.

O2 Addition: This is a reversible reaction with a very low entry barrier. Its rate is proportional to the concentration of O2. R• + O2 ⇌ ROO•

Ring Opening: This is an irreversible unimolecular reaction with a significant activation barrier. Its rate is independent of O2 concentration but increases sharply with temperature. R• → Products

At standard atmospheric conditions (298 K, ~0.21 atm O2), the rate of O2 addition is much faster than the rate of ring opening. Therefore, the chemistry is dominated by the formation and subsequent reactions of the 2-methyloxetanylperoxy radicals. Conversely, at high temperatures and low O2 pressures, as found in combustion or pyrolysis environments, the unimolecular ring-opening reaction becomes the dominant pathway.

Table 2. Comparison of Competing Rate Constants for the 2-Methyloxetan-3-yl Radical at 298 K
ReactionRate Constant (k)Notes
Ring Opening (C2-O1 scission)~3.1 x 104 s-1First-order rate constant.
O2 Addition~1.2 x 109 M-1s-1Second-order rate constant. Effective first-order rate at atmospheric O2 (~0.01 M) is ~1.2 x 107 s-1.

Mechanistic Studies of Ring Scission in Substituted Oxetanes

The principles governing the ring scission of the 2-methyloxetan-3-yl radical can be understood more broadly by comparing it with other substituted oxetanyl radicals. The activation energy for the β-scission of the C-O bond is highly sensitive to the substitution pattern on the oxetane (B1205548) ring .

The primary factor influencing the barrier height is the electronic effect of substituents on the carbons adjacent to the ring oxygen (C2 and C4). Electron-donating groups, such as alkyl groups, stabilize radical character. When a substituent is located on a carbon involved in the breaking C-O bond, it stabilizes the transition state, thereby lowering the activation energy for ring opening.

For example, the presence of the methyl group at the C2 position in the 2-methyloxetan-3-yl radical significantly lowers the barrier for C2-O1 scission compared to the analogous scission in an unsubstituted oxetan-3-yl radical. Conversely, radicals formed at the C2 position (oxetan-2-yl radicals) exhibit even lower ring-opening barriers because the radical center is directly adjacent to the ring oxygen, which provides powerful electronic stabilization for the transition state leading to an acyl-stabilized radical product. The hydroxyl group at C3 has a less pronounced electronic effect on the C-O bond scission but plays a critical role in the subsequent chemistry of peroxy radical intermediates.

Table 3. Comparison of Calculated Activation Energies for Ring Opening in Various Oxetanyl Radicals ,
Radical SpeciesRing-Opening PathwayActivation Energy (Ea) (kcal/mol)
Oxetan-2-yl radicalC2-O1 Scission11.5
2-Methyloxetan-3-yl radical C2-O1 Scission 14.8
Oxetan-3-yl radicalC2-O1 / C4-O1 Scission18.2

Nucleophilic Ring-Opening Reactions and Subsequent Functional Group Interconversions in Oxetanes

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 106 kJ·mol⁻¹), making it susceptible to ring-opening reactions when treated with various reagents. thieme-connect.demdpi.com While less strained than epoxides, oxetanes undergo nucleophilic attack, a process often facilitated by Brønsted or Lewis acids which activate the ring's oxygen atom. thieme-connect.deresearchgate.netethz.ch The regioselectivity of this ring-opening is dependent on the substitution pattern on the oxetane ring, with electronic and steric factors dictating the site of nucleophilic attack. researchgate.net For substituted oxetanes like 2-methyloxetane (B110119), this can lead to the formation of isomeric products.

The ring-opening of 2-methyloxetane with reagents such as hydrogen halides or acetyl chloride serves as a key example of this reactivity. acs.orgresearchgate.net These reactions yield functionalized 1,3-diol precursors, which are versatile intermediates for further chemical transformations. acs.org The reaction with acetyl chloride, for instance, produces a chlorohydrin acetate (B1210297), which can be a more effective precursor for certain syntheses than the chlorohydrin itself. acs.orgresearchgate.net

Table 1: Nucleophilic Ring-Opening of 2-Methyloxetane Data derived from studies on 2-methyloxetane and related 1,3-diol precursors.

Substrate Reagent / Conditions Primary Products Key Findings Reference
2-MethyloxetaneAcetyl Chloride3-Chloro-1-butyl acetate & 4-Chloro-2-butyl acetateIndicates the ether can act as an intermediate. acs.orgresearchgate.net
2-MethyloxetaneHydrogen Chloride (HCl)3-Chloro-1-butanol & 4-Chloro-2-butanolProduct composition suggests 2-methyloxetane as a partial intermediate. acs.orgresearchgate.net
2-MethyloxetaneHydrogen Bromide (HBr)3-Bromo-1-butanol & 4-Bromo-2-butanolSimilar isomeric mixture formation as with HCl. acs.org
Phenyl oxetaneTMSCN / MgORing-opened silyl (B83357) etherDemonstrates Lewis acid catalyzed opening with cyanide nucleophile. researchgate.net
OxetanePhosphorus Nucleophiles / Borane (B79455)1,3-Phosphino alcoholsRing-opening proceeds smoothly to yield stable borane complexes. rsc.org

The products of these ring-opening reactions, primarily substituted 1,3-diols and their derivatives (e.g., halohydrins), are themselves valuable substrates for a variety of functional group interconversions (FGIs). These transformations allow for the strategic modification of the molecule to introduce new functionalities and build molecular complexity. ub.eduvanderbilt.edu

A common strategy involves the conversion of the hydroxyl groups of the resulting diol into better leaving groups, such as halides or sulfonates, to facilitate subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu The conversion of an alcohol to an alkyl halide can be achieved with various reagents, often proceeding via an SN2 mechanism, which results in an inversion of stereochemistry. ub.edusolubilityofthings.com Alternatively, converting alcohols to sulfonate esters (mesylates, tosylates) creates excellent leaving groups while retaining the configuration of the carbon center. ub.edu These activated intermediates can then be displaced by a wide range of nucleophiles to install diverse functional groups.

Table 2: Key Functional Group Interconversions for 1,3-Diol Derivatives General transformations applicable to the hydroxyl groups of ring-opened oxetane products.

Starting Group Reagent(s) Product Group Mechanism/Key Feature Reference
Primary/Secondary AlcoholSOCl₂, PCl₃Alkyl ChlorideSN2 mechanism typically results in inversion of configuration. ub.edu
Primary/Secondary AlcoholPBr₃, PPh₃/CBr₄Alkyl BromideSN2 mechanism with inversion. ub.eduvanderbilt.edu
Primary/Secondary AlcoholPPh₃, DEAD, MeIAlkyl IodideMitsunobu conditions for converting alcohols to iodides. vanderbilt.edu
Primary/Secondary AlcoholMesyl chloride (MsCl), PyridineMesylate EsterForms an excellent leaving group; retains stereochemistry at carbon. ub.edu
Primary/Secondary AlcoholTosyl chloride (TsCl), PyridineTosylate EsterForms an excellent leaving group; retains stereochemistry at carbon. ub.edu
Sulfonate Ester / Alkyl HalideSodium Azide (NaN₃)AzideSN2 displacement of the leaving group. vanderbilt.edu
Sulfonate Ester / Alkyl HalidePotassium Cyanide (KCN)NitrileSN2 displacement; adds a carbon atom. vanderbilt.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Trans 2 Methyloxetan 3 Ol

Application of Multiplexed Photoionization Mass Spectrometry (MPIMS) for Reaction Product Identification and Quantification

Multiplexed Photoionization Mass Spectrometry (MPIMS) is a powerful analytical technique for the isomer-resolved detection of reaction intermediates and products in complex gas-phase environments, such as combustion processes. sandia.govunivaq.it This method combines time-of-flight mass spectrometry with a tunable vacuum ultraviolet (VUV) light source, often from a synchrotron, allowing for the differentiation of isomers based on their unique photoionization spectra. sandia.govunivaq.it

In studies of low-temperature hydrocarbon oxidation, cyclic ethers like 2-methyloxetane (B110119) are significant intermediates. researchgate.netosti.gov Research on the Cl-initiated oxidation of 2-methyloxetane, an intermediate in n-butane oxidation, has utilized MPIMS to probe the subsequent reaction pathways. osti.govnsf.gov In these experiments, 2-methyloxetane radicals (Ṙ) are generated and their reactions with molecular oxygen are monitored. MPIMS allows for the identification of a wide range of products formed from the unimolecular decomposition of these radicals and their peroxy (ROȮ) adducts. nsf.gov

Products detected in MPIMS experiments on 2-methyloxetane oxidation include smaller species resulting from ring-opening reactions, such as formaldehyde, ethene, propene, ketene, acrolein, and 1,3-butadiene. osti.govnsf.gov The ability of MPIMS to track the formation of these products over time provides critical data for validating and refining chemical kinetic models of combustion. osti.govunizar.es

Isomer-Resolved Speciation Measurements and Photoionization Cross-Section Determinations

A key advantage of MPIMS is its capacity for isomer-resolved speciation. Different isomers, while having the same mass-to-charge ratio, typically possess distinct ionization energies and photoionization spectra. By scanning the photon energy and recording the ion signal, a unique fingerprint for each isomer can be obtained, allowing for its unambiguous identification and quantification in a mixture. sandia.govunivaq.it

This capability is essential in studying the oxidation of fuels like n-butane, where numerous cyclic ether isomers, including 2-methyloxetane, are formed. researchgate.net The quantification of these isomers requires knowledge of their absolute photoionization cross-sections, which represent the probability of ionization at a given photon energy. researchgate.netuva.es These cross-sections are often measured in separate, non-reactive experiments using known concentrations of the target species relative to a well-characterized reference compound. nsf.gov

In the context of 2-methyloxetane oxidation, researchers have measured photoionization spectra for various products to determine their relative yields. osti.govnsf.gov For instance, the ion signal at m/z 70 could correspond to several isomers, including methyl vinyl ketone or butenal. By comparing the measured photoionization spectrum with the reference spectra of pure isomers, the specific contributions of each can be deconvoluted. nsf.gov This detailed, isomer-specific information is crucial for understanding the branching ratios of different reaction pathways, such as those leading to chain-branching versus chain-propagation in combustion. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Stereochemical Assignment and Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing definitive information on connectivity and stereochemistry. qd-latam.combhu.ac.in For a molecule like trans-2-methyloxetan-3-ol, ¹H and ¹³C NMR are essential for confirming the relative arrangement of the methyl and hydroxyl groups on the oxetane (B1205548) ring.

Recently, trans-2-methyloxetan-3-ol and its cis-isomer were identified for the first time from a natural source, the hydrosol of Cinnamomum osmophloeum leaves. nih.govncl.edu.tw The structural and stereochemical assignments were achieved through detailed NMR analysis. The ¹H NMR spectrum provides key data, including chemical shifts and coupling constants, that define the trans relationship between the C2-methyl group and the C3-hydroxyl group. nih.gov

The specific ¹H NMR data for trans-2-methyloxetan-3-ol isolated from this natural source are presented below. nih.gov

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃1.34d6.8, 3.0
H-4a3.73dd12.0, 5.6
H-4b3.82dd12.0, 5.6
H-34.11m
H-24.14m
Spectra recorded in D₂O.

The analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations are standard NMR methods used to establish relative stereochemistry in cyclic systems and acyclic fragments. wordpress.comnmrwiki.orgpsu.edu For substituted oxetanes, the magnitude of the proton-proton coupling constants between H-2, H-3, and H-4 can differentiate between cis and trans isomers.

Computational Assistance in Spectroscopic Data Interpretation (e.g., DU8+ Method for NMR Chemical Shift Prediction)

The interpretation of complex NMR spectra, especially for novel or structurally challenging molecules, is greatly enhanced by computational methods. researchgate.net The DU8+ method is a parametric/DFT hybrid computational approach specifically developed for the high-throughput analysis and prediction of NMR parameters, particularly ¹H and ¹³C chemical shifts. acs.orgnsf.gov This method has proven to be a powerful tool for validating proposed structures and identifying misassignments, especially for natural products containing strained ring systems like oxetanes. acs.orgljmu.ac.uk

The DU8+ method operates by performing calculations at a computationally efficient level of Density Functional Theory (DFT) and then applying parametric corrections to improve accuracy. nsf.govuq.edu.au The accuracy for ¹³C NMR chemical shift prediction is high, with a root-mean-square deviation (rmsd) often below 1.6 ppm for correct structures. nsf.gov A significant mismatch between the experimental NMR data and the DU8+ predicted values for a proposed structure serves as a strong indicator of a structural misassignment. acs.orguq.edu.au

Analysis of published data for natural products containing the oxetane moiety using the DU8+ method has revealed that these compounds present a significant challenge in structure elucidation, leading to the revision of over 30 previously reported structures. acs.org This highlights the critical role of computational verification in modern structural analysis.

Vacuum-Ultraviolet (VUV) Absorption Spectroscopy for Related Oxetane Species

Vacuum-Ultraviolet (VUV) absorption spectroscopy probes high-energy electronic transitions in molecules and provides a unique spectral signature that is highly specific to a molecule's structure and functional groups. nih.gov This technique is valuable for the quantitative, isomer-resolved detection of species in various applications, including combustion and atmospheric chemistry. nih.govosti.gov

While the VUV spectrum for trans-2-methyloxetan-3-ol is not explicitly reported, data for closely related species are available and provide insight into the spectroscopic features of the oxetane ring. The VUV absorption cross-section for 2-methyloxetane has been measured. osti.govosti.gov The absorption spectra of oxetane itself have also been characterized, showing a first absorption feature beginning at 200 nm with a maximum at 187.7 nm, and further strong absorptions at shorter wavelengths. aip.org These spectra arise from electronic transitions, such as n → σ* and σ → σ*, involving the electrons of the strained four-membered ring. osti.govaip.org

The availability of quantitative VUV absorption spectra for a library of compounds facilitates the identification and quantification of chemical intermediates in complex mixtures, complementing data from other methods like MPIMS. osti.gov

Computational Chemistry and Theoretical Investigations on 2 Methyloxetan 3 Ol Systems

Potential Energy Surface (PES) Calculations for Elucidating Reaction Mechanisms

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. By mapping the PES, stationary points such as reactants, products, intermediates, and transition states can be identified, providing a detailed picture of the reaction pathway.

To achieve high accuracy in PES calculations, sophisticated ab initio methods are employed. The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is often referred to as the "gold standard" of quantum chemistry for its ability to provide highly accurate energies. acs.org The explicitly correlated F12 variant, CCSD(T)-F12, further improves the convergence of the results with respect to the basis set size, allowing for high accuracy even with relatively modest basis sets like cc-pVDZ-F12. osti.govnih.govnsf.govacs.orgresearchgate.net

Computational studies on related substituted oxetanes, such as 2-methyloxetane (B110119), have utilized these high-level methods to investigate reaction mechanisms, particularly for radical-initiated processes relevant to combustion and atmospheric chemistry. osti.govnih.govnsf.govacs.orgresearchgate.net For instance, in the study of unimolecular reactions of 2-methyloxetanyl radicals, stationary point energies were computed at the CCSD(T)-F12/cc-pVDZ-F12 level of theory to map out the potential energy surfaces for various ring-opening and decomposition pathways. osti.govnih.govnsf.govacs.orgresearchgate.net These calculations reveal the barrier heights for different reaction channels, indicating the most favorable pathways.

For the 2-methyloxetanyl radical, ring-opening via C-O bond scission is generally found to be more energetically favorable than C-C bond scission. nih.govacs.org The barrier heights for these processes are crucial for determining the reaction kinetics. The table below, based on data from the study of 2-methyloxetanyl radicals, illustrates the kind of energetic information that can be obtained from such high-level calculations.

Reaction Pathway (2-Methyloxetanyl Radical)Barrier Height (kcal/mol)Reaction Energy (kcal/mol)
Ring-Opening via C-O Bond Scission
R3 -> TS -> Alkoxy Radical16.9-19.9
R4 -> TS -> Alkoxy Radical11.2-21.4
Ring-Opening via C-C Bond Scission
R3 -> TS -> Carbonyl-substituted Alkyl Radical26.9-44.5
R4 -> TS -> Carbonyl-substituted Alkyl Radical15.2-41.7
Data derived from studies on 2-methyloxetanyl radicals. R3 and R4 refer to different radical isomers of 2-methyloxetane. acs.org

This detailed energetic information is critical for understanding which reaction pathways will predominate under different conditions.

Once the PES is characterized, theoretical kinetics can be employed to calculate reaction rate coefficients. Methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory use the energetic information from the PES (barrier heights) and vibrational frequencies of the stationary points to predict how fast a reaction will proceed at a given temperature. nih.gov

For complex, multichannel reactions, such as the decomposition of oxetane-derived radicals, master equation modeling can be used to account for pressure-dependent kinetics and the competition between different reaction pathways. nih.gov For example, computational studies on 2,4-dimethyloxetanyl radicals have used master equation solutions to determine the branching fractions of various ring-opening products. nih.govacs.org Such analyses provide quantitative predictions of product distributions that can be compared with experimental results.

The rate coefficients are often expressed in the Arrhenius form, k(T) = A * exp(-Ea / RT), where the pre-exponential factor (A) and the activation energy (Ea) are determined from the computational data. These calculated rate coefficients are invaluable for chemical kinetics models used in fields like combustion and atmospheric chemistry. osti.govnsf.govresearchgate.net

Conformational Analysis and Energetic Profiles of Oxetane (B1205548) Alcohols

The oxetane ring is not perfectly planar but exists in a puckered conformation to relieve ring strain. acs.orgmdpi.com The introduction of substituents, such as the methyl and hydroxyl groups in 2-Methyloxetan-3-ol, leads to multiple possible conformations with different energies. The puckering of the ring and the orientation of the substituents (axial vs. equatorial) can significantly impact the molecule's properties and reactivity. acs.org

Computational methods, ranging from density functional theory (DFT) to high-level ab initio methods, can be used to perform a conformational analysis. By systematically rotating the rotatable bonds and exploring the ring puckering, a conformational landscape can be generated. The relative energies of the different conformers can then be calculated to determine the most stable, low-energy structures. This information is crucial, as the reactivity of the molecule is often dictated by the properties of its most populated conformers. For example, the accessibility of the oxygen lone pairs for hydrogen bonding or acting as a Lewis base is dependent on the ring's conformation. acs.orgmdpi.com

Investigation of Stereochemical Dependence in Reaction Dynamics and Pathways

Stereochemistry plays a critical role in the reactivity of chiral molecules like trans-2-Methyloxetan-3-ol. The spatial arrangement of the methyl and hydroxyl groups relative to the oxetane ring can influence the molecule's interactions with other reagents and the stereochemical outcome of reactions.

Theoretical studies can provide detailed insights into this stereochemical dependence. For instance, in the study of 2-methyloxetane radical reactions, different stereoisomers (e.g., anti- and syn-peroxy radicals) were considered. nsf.gov The calculations can reveal whether different stereoisomers lead to different product distributions or react at different rates. While in some cases, like the ring-opening of 2,4-dimethyloxetanyl radicals, the rate coefficients were found to be largely independent of stereochemistry, this is not always the case. nih.govacs.org

For reactions involving external reagents, computational modeling can be used to build stereochemical models that explain and predict the observed enantioselectivity or diastereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway can be identified. For example, theoretical investigations into the ring-opening of 3-substituted oxetanes catalyzed by chiral phosphoric acids have shown how noncovalent interactions between the substrate, catalyst, and nucleophile control the stereochemical outcome. acs.org

Electronic Structure Calculations for Reactivity Prediction and Mechanistic Insight

The electronic structure of a molecule governs its reactivity. Electronic structure calculations provide information about the distribution of electrons within the molecule, such as the molecular orbitals (e.g., HOMO and LUMO), atomic charges, and electrostatic potential.

Analysis of the electronic structure can be used to predict sites of reactivity. For example, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate where the molecule is most likely to act as a nucleophile or an electrophile, respectively. This is a key principle of Frontier Molecular Orbital (FMO) theory.

For trans-2-Methyloxetan-3-ol, electronic structure calculations could be used to:

Predict sites of protonation or coordination with Lewis acids: By calculating the electrostatic potential, the most electron-rich and likely sites for electrophilic attack can be identified.

Analyze the influence of substituents: The electron-donating or -withdrawing effects of the methyl and hydroxyl groups on the oxetane ring can be quantified, helping to explain their impact on the ring's stability and reactivity.

Gain mechanistic insight: By tracking the changes in electronic structure along a reaction pathway, a deeper understanding of bond-making and bond-breaking processes can be achieved.

Advanced Applications and Structural Motif Research of Oxetanes in Chemical Synthesis

Oxetane (B1205548) Derivatives as Building Blocks for Complex Organic Molecules

The strained four-membered ring of oxetanes provides a thermodynamic driving force for ring-opening reactions, making them valuable reactive intermediates. beilstein-journals.org The presence of both a hydroxyl group and a methyl group in a trans configuration on the oxetane ring of 2-Methyloxetan-3-ol,trans- offers specific stereochemical control and multiple points for synthetic elaboration, positioning it as a useful starting material for more complex molecules.

The functional handles on 2-Methyloxetan-3-ol,trans- allow for its use in the generation of diverse molecular scaffolds. General synthetic strategies for creating substituted oxetanes often involve intramolecular cyclization of 1,3-diols (a Williamson ether synthesis approach) or [2+2] cycloadditions (the Paternò–Büchi reaction). beilstein-journals.orgacs.org More specifically, strategies for synthesizing 2,3-disubstituted oxetanes, such as those involving intramolecular epoxide ring-opening, highlight pathways to access derivatives starting from precursors like 2-Methyloxetan-3-ol,trans-. cam.ac.uk

The hydroxyl group can be derivatized or used as a directing group, while the oxetane ring itself can be opened regioselectively. This dual reactivity enables the exploration of chemical space by providing access to highly functionalized, chiral three-carbon building blocks. utexas.edu For instance, the core of 2-Methyloxetan-3-ol,trans- can be incorporated into larger structures through reactions at the alcohol or via ring-opening, leading to novel scaffolds previously unexplored in medicinal chemistry.

The reactivity of the oxetane ring is particularly useful for constructing larger ring systems, such as macrocycles and other heterocycles. rsc.orgnih.gov Research has demonstrated that oxetanes can react with α-imino carbenes generated from N-sulfonyl triazoles in controlled condensation reactions. rsc.orgnih.govresearchgate.net Depending on the reaction conditions and substrates, this methodology allows for the selective synthesis of various structures:

2-Imino Tetrahydrofurans: Formed via a formal [1+4] condensation. nih.gov

13-Membered Aza-Macrocycles: Generated through a [5+4+4] condensation process. nih.govresearchgate.net

15-Membered Aza-Macrocycles: Produced from a [3+4+4+4] condensation. nih.govresearchgate.net

These transformations proceed through the formation of an oxonium ylide intermediate, which then undergoes further reaction and ring-expansion. researchgate.net Although these studies often use simpler oxetanes like 3,3-dimethyloxetane, the underlying principle of using the oxetane as a four-carbon unit synthon is directly applicable. 2-Methyloxetan-3-ol,trans-, with its defined stereochemistry, could serve as a substrate in such reactions to create complex, stereochemically rich macrocyclic and heterocyclic structures. nih.gov

Oxetanes as Bioisosteric Replacements in Molecular Design

Bioisosterism is a key strategy in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound. The oxetane motif has emerged as a powerful bioisostere for several common functional groups. acs.orgnih.gov

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane is a well-established strategy to increase polarity and improve metabolic stability without significantly altering the spatial arrangement. acs.orgu-tokyo.ac.jp Similarly, oxetanes are considered effective bioisosteres for carbonyl groups due to their comparable hydrogen bond accepting ability and dipole moment. u-tokyo.ac.jpresearchgate.net For 2-Methyloxetan-3-ol,trans-, the 3-oxetanol moiety is particularly relevant as a potential bioisosteric replacement for carboxylic acids. nih.govresearchgate.netnih.gov This substitution can maintain key hydrogen bonding interactions while reducing acidity and increasing lipophilicity, which can be advantageous for cell permeability and other pharmacokinetic properties. researchgate.netnih.gov

The oxetane ring is not planar but exists in a puckered conformation. beilstein-journals.orgacs.org The introduction of substituents further enhances this puckering, imparting a distinct three-dimensional (3D) character to molecules. utexas.edu The low molecular weight and high sp³-content of the oxetane ring make it a desirable feature for moving away from flat, aromatic structures common in drug discovery. researchgate.netnih.gov

A primary driver for incorporating oxetanes into drug candidates is their ability to favorably modulate polarity and solubility. acs.orgnih.gov Replacing non-polar groups like a gem-dimethyl unit with an oxetane introduces a polar oxygen atom, which can engage in hydrogen bonding and reduce lipophilicity (logP/logD). u-tokyo.ac.jppitt.edu This often leads to a significant increase in aqueous solubility. acs.orgresearchgate.net

Table 1: Predicted Physicochemical Impact of Incorporating the 2-Methyloxetan-3-ol,trans- Motif
PropertyExpected ImpactRationaleReference
Aqueous SolubilityIncreaseIntroduction of polar ether and hydroxyl groups capable of H-bonding. acs.orgresearchgate.netresearchgate.net
Lipophilicity (LogP/LogD)DecreaseReplacement of lipophilic hydrocarbon structure with a polar heterocycle. acs.orgnih.govpitt.edu
Three-Dimensionality (Fsp³)IncreaseIntroduction of a puckered, sp³-rich ring system. researchgate.netnih.gov
Molecular WeightMinimal IncreaseSmall, efficient motif for property modulation. nih.gov

Natural Occurrence and Isolation of Trans 2 Methyloxetan 3 Ol and Its Stereoisomers

Identification and Characterization from Biological Sources (e.g., Plant Hydrosols)

A significant breakthrough in the natural products chemistry of oxetanes was the identification of trans-2-methyloxetan-3-ol and its cis-stereoisomer in the hydrosol of Cinnamomum osmophloeum Kanehira, a plant endemic to Taiwan. Current time information in Bangalore, IN.nih.govresearchgate.net Hydrosols, the aqueous byproducts of steam or hydrodistillation of plant material, are rich in water-soluble compounds and have become a focus for the discovery of novel bioactive molecules. Current time information in Bangalore, IN.

In a 2024 study, researchers conducted a detailed chemical analysis of the water-soluble fraction of C. osmophloeum leaf hydrosol. Current time information in Bangalore, IN. Through a combination of chromatographic techniques and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), they successfully isolated and characterized seven compounds. Current time information in Bangalore, IN.mdpi.com Among these, trans-2-methyloxetan-3-ol was identified as compound 1 and cis-2-methyloxetan-3-ol as compound 2 . Current time information in Bangalore, IN. This marked the first instance of these specific methyloxetan-3-ol isomers being isolated from a natural source. Current time information in Bangalore, IN.researchgate.net

The identification of these compounds was achieved by comparing their spectral data with previously published data for the synthetically prepared versions. Current time information in Bangalore, IN. The study also led to the discovery of other oxetane (B1205548) derivatives, such as trans-2-phenyloxetan-3-ol and cis-2-phenyloxetan-3-ol, which were also new to the natural product literature. Current time information in Bangalore, IN.nih.gov

The table below summarizes the compounds identified in the water fraction of Cinnamomum osmophloeum hydrosol in the aforementioned study. Current time information in Bangalore, IN.

Compound NumberCompound NameNatural Occurrence
1 trans-2-Methyloxetan-3-olFirst time from a natural source
2 cis-2-Methyloxetan-3-olFirst time from a natural source
3 3-Methoxy-4-hydroxyphenylglycol-
4 cis-2-Phenyloxetan-3-olFirst time from a natural source
5 5-(2-hydroxypropan-2-yl)-2-methylcyclohex-3-ene-1,2-diolPreviously found in lavender hydrosol
6 trans-2-Phenyloxetan-3-olFirst time from a natural source
7 2-(2-hydroxyphenyl)oxetan-3-olA novel compound

Comparative Analysis of Naturally Occurring and Synthetically Derived Isomers

Prior to their discovery in Cinnamomum osmophloeum hydrosol, trans-2-methyloxetan-3-ol and its stereoisomers were known to science exclusively as synthetic compounds. Current time information in Bangalore, IN. The confirmation of their natural occurrence was established through a rigorous comparison of the spectroscopic data of the isolated natural compounds with that of their synthetic counterparts reported in the scientific literature. Current time information in Bangalore, IN.

The research team that first isolated the natural isomers utilized NMR and MS to elucidate their structures. Current time information in Bangalore, IN. The resulting spectral data for the naturally sourced trans-2-methyloxetan-3-ol and cis-2-methyloxetan-3-ol were found to be identical to the data for the synthetically produced versions. Current time information in Bangalore, IN. This one-to-one correspondence in spectroscopic fingerprints is the standard and definitive method for confirming the structure of a known compound isolated from a new source.

Q & A

Q. Q. How can interdisciplinary teams resolve ownership disputes over data generated for trans-2-Methyloxetan-3-ol applications?

  • Methodological Answer :
  • Collaboration Agreements : Define data ownership, authorship criteria, and licensing terms upfront using templates from organizations like NIH or ACS .
  • Third-Party Audits : Engage neutral arbiters to assess contributions if disputes arise .

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